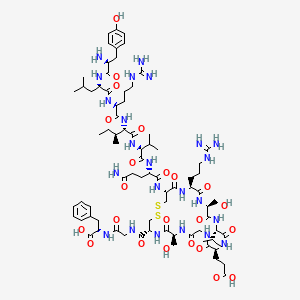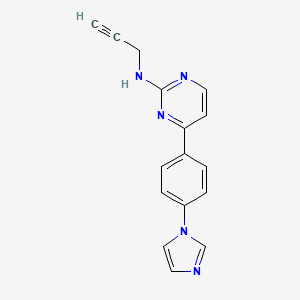
ARS-1620
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARS-1620 ist ein niedermolekularer Inhibitor, der speziell für die KRAS G12C-Mutation entwickelt wurde, eine häufige Mutation, die in verschiedenen Krebsarten vorkommt, darunter nicht-kleinzelliger Lungenkrebs und Darmkrebs . Diese Verbindung hat sich in präklinischen und klinischen Studien als vielversprechend erwiesen, da sie selektiv an das mutierte KRAS-Protein binden und dessen Aktivität hemmen kann .
Herstellungsmethoden
. Die Syntheseroute umfasst typischerweise mehrere Schritte der organischen Synthese, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Skalierung dieser Syntheserouten beinhalten, während die Reinheit und Konsistenz des Endprodukts sichergestellt wird .
Wissenschaftliche Forschungsanwendungen
In präklinischen Studien hat ARS-1620 eine potente und selektive Antitumoraktivität in patienten-abgeleiteten Tumormodellen gezeigt . Es hat in Modellen des nicht-kleinzelligen Lungenkarzinoms eine Wirksamkeit bei der Reduzierung des Tumorwachstums gezeigt und wurde als pharmakologisches Werkzeug zur Untersuchung der KRAS-Biologie in vivo eingesetzt . Zusätzlich wurde this compound auf sein potenzielles Einsatzgebiet in Kombinationstherapien mit anderen Wirkstoffen untersucht, die auf verschiedene Wege abzielen, um seine Antitumorwirkung zu verstärken .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es kovalent an die GDP-gebundene Form des KRAS G12C-Proteins bindet und es in einer inaktiven Konformation festhält . Diese Bindung verhindert, dass das KRAS-Protein in seinen aktiven GTP-gebundenen Zustand wechselt, wodurch nachgeschaltete Signalwege gehemmt werden, die das Wachstum und das Überleben von Krebszellen fördern . Die molekularen Ziele von this compound umfassen die Switch-II-Tasche des KRAS G12C-Proteins, und die beteiligten Signalwege umfassen die RAF-MEK-ERK- und die PI3K-AKT-mTOR-Signalwege .
Biochemische Analyse
Biochemical Properties
ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to exhibit complete growth suppression of p.G12C cell lines with relatively benign effects on control cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the GTPase activity of the KRAS protein, resulting in the accumulation of GTP-bound activated KRAS . This leads to the activation of downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves allele-specific covalent targeting of Cys-12 in the vicinity of an inducible allosteric switch II pocket (S-IIP). This strategy proved feasible for inhibiting mutant KRAS in vitro .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It achieves rapid and sustained in vivo target occupancy
Vorbereitungsmethoden
. The synthetic route typically includes several steps of organic synthesis, starting from commercially available starting materials. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for ARS-1620 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
ARS-1620 durchläuft verschiedene chemische Reaktionen, darunter die kovalente Bindung an das KRAS G12C-Protein . Diese Bindung beinhaltet die Bildung einer kovalenten Bindung zwischen der Verbindung und dem Cysteinrest in der Switch-II-Tasche des KRAS-Proteins . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Bindungsmittel. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der kovalent gebundene KRAS G12C-ARS-1620-Komplex .
Wirkmechanismus
ARS-1620 exerts its effects by covalently binding to the GDP-bound form of the KRAS G12C protein, trapping it in an inactive conformation . This binding prevents the KRAS protein from switching to its active GTP-bound state, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival . The molecular targets of this compound include the switch-II pocket of the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways .
Vergleich Mit ähnlichen Verbindungen
ARS-1620 gehört zu einer Klasse von KRAS G12C-Inhibitoren, zu denen auch andere Verbindungen wie Sotorasib (AMG510) und Adagrasib (MRTX849) gehören . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, sie zielen auf die Switch-II-Tasche des KRAS G12C-Proteins ab und hemmen dessen Aktivität . this compound ist einzigartig in seinen spezifischen Bindungseigenschaften und seinem pharmakokinetischen Profil, die zu seiner Wirksamkeit und Selektivität beitragen . Andere ähnliche Verbindungen umfassen ARS-853 und GDC-6036, die ebenfalls auf die KRAS G12C-Mutation abzielen, sich aber in ihrer Bindungsaffinität und den klinischen Ergebnissen unterscheiden können .
Eigenschaften
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ARS-1620 interact with its target, KRAS G12C?
A1: this compound is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].
Q2: What are the downstream effects of this compound binding to KRAS G12C?
A2: By inhibiting KRAS G12C, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].
Q3: How does this compound demonstrate selectivity for the KRAS G12C mutant?
A3: this compound exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, this compound selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.
Q5: What is the preclinical evidence supporting this compound's efficacy?
A5: this compound has demonstrated potent antitumor activity in preclinical studies using various models. This includes:
- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].
- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].
Q6: Are there any ongoing clinical trials investigating this compound?
A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that this compound has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].
Q7: What are the potential mechanisms of resistance to this compound?
A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to this compound, including:
- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].
- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by this compound [].
- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to this compound [].
Q8: What are the strategies being explored to overcome resistance to this compound?
A8: Several approaches are under investigation to address resistance mechanisms, including:
- Combination therapies: Combining this compound with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].
- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].
- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from this compound treatment or to monitor the emergence of resistance [, ].
Q9: How has computational chemistry contributed to understanding this compound's interactions with KRAS G12C?
A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:
- Visualizing the binding mode: Providing structural insights into how this compound binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].
- Predicting binding affinity: Estimating the binding strength of this compound to KRAS G12C and guiding the design of analogs with improved potency [].
- Rationalizing SAR: Exploring the relationship between structural modifications of this compound and its inhibitory activity, leading to the identification of key pharmacophores [, ].
Q10: How do structural modifications of this compound influence its activity?
A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of this compound can impact its:
- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].
- Selectivity: Modifications can influence the specificity of this compound for KRAS G12C over other cysteine-containing proteins [, ].
- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].
Q11: Are there any specific drug delivery strategies being explored for this compound?
A11: While the provided research primarily focuses on the pharmacological properties of this compound, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:
Q12: What analytical techniques are used to characterize and quantify this compound?
A12: The research mentions various analytical methods employed in studying this compound:
- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of this compound in cells, providing insights into its transport mechanisms [, ].
- Mass spectrometry: Utilized for the identification and quantification of this compound and its metabolites in biological samples [].
- Cell-based assays: Employed to measure the effects of this compound on cell viability, proliferation, and signaling pathway activity [, , , , ].
- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)


![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)

